3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol
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Overview
Description
3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol is a natural product found in Calanthe arisanensis, Dioscorea nipponica, and other organisms with data available.
Scientific Research Applications
Isolation and Characterization from Natural Sources
- Isolation from Orchids: Compounds similar to 3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol, like various phenanthrenes and dihydrophenanthrenes, have been isolated from orchids such as Bulbophyllum vaginatum and Bletilla formosana. These compounds are characterized by spectroscopic analyses (Leong et al., 1997); (Lin et al., 2005).
Pharmacological Potential
Anti-inflammatory and Antioxidant Activities
A regioselective synthesis study showed that similar compounds exhibit good antioxidant and anti-inflammatory activity in in vitro assays. The activities are attributed to the presence of phenolic hydroxyl groups (Kanekar et al., 2013).
Inhibition of Inflammatory Signalling
9,10‐Dihydro‐2,5‐dimethoxyphenanthrene‐1,7‐diol, a compound structurally similar to this compound, has been identified to inhibit inflammatory signaling mediated by Toll‐like receptors, showcasing potential anti-inflammatory properties (Datla et al., 2010).
Chemical Properties and Synthesis
Synthetic Pathways and Molecular Structures
Studies have focused on the regioselective synthesis of phenanthrene derivatives, determining their molecular structures and exploring the effects of substituents on their properties (Suzuki et al., 2000).
Biomimetic Synthesis
Biomimetic synthesis techniques have been employed to create dimeric phenanthrene derivatives, demonstrating high yields and confirming the structures of new compounds through spectral data (Majumder & Basak, 1991).
Biological Activities
- Antimicrobial Activities: Some dihydrophenanthrenes display significant antimicrobial activities, including against agricultural pathogenic fungi and human pathogenic bacteria, highlighting their potential in developing new antimicrobial agents (Zhao et al., 2018).
Properties
CAS No. |
108853-10-7 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 |
IUPAC Name |
3,5-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
BHEGXSNCDUBUFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)OC)O |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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